Product packaging for 3,4-Pentadienoic acid, ethyl ester(Cat. No.:CAS No. 30332-99-1)

3,4-Pentadienoic acid, ethyl ester

Cat. No.: B1654997
CAS No.: 30332-99-1
M. Wt: 126.15 g/mol
InChI Key: ZYGBLIPKTCJGQT-UHFFFAOYSA-N
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Description

Significance of Dienyl and Allenic Esters in Organic Synthesis

Dienyl and allenic esters are classes of organic compounds that have garnered considerable attention in organic synthesis due to their inherent reactivity and synthetic versatility. Dienes, hydrocarbons with two carbon-carbon double bonds, and allenes, which possess two cumulative double bonds, can participate in a wide array of chemical transformations. When these functionalities are incorporated into an ester, their reactivity can be fine-tuned, and the resulting products often possess valuable chemical handles for further modification.

Allenes, in particular, are prized for their unique geometry and high reactivity, which stems from the strain of their cumulated double bonds. mdpi.com This makes them excellent partners in various cycloaddition reactions, allowing for the rapid construction of cyclic and heterocyclic systems. mdpi.commagtech.com.cn The reactivity of allenes and their derivatives has been harnessed in the synthesis of a diverse range of compounds, from natural products to novel materials. mdpi.com

Dienyl esters, on the other hand, are key components in pericyclic reactions, most notably the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the stereocontrolled synthesis of six-membered rings, a common motif in many biologically active molecules. The strategic placement of the ester group on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition, providing a pathway to highly functionalized cyclic compounds.

Overview of Research Areas Related to Ethyl 2-methyl-3,4-pentadienoate

Research surrounding ethyl 2-methyl-3,4-pentadienoate primarily revolves around its application as a precursor in the synthesis of more complex molecules. cymitquimica.com Its unique structure, featuring conjugated double bonds, makes it an interesting candidate for various chemical reactions, including Diels-Alder reactions and polymerizations. cymitquimica.com

One significant area of research is its use in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The ability of this compound to undergo cycloaddition reactions allows for the construction of diverse molecular scaffolds that can be further elaborated into biologically active compounds. Additionally, ethyl 2-methyl-3,4-pentadienoate is recognized as a flavoring agent in the food industry, a testament to its distinct organoleptic properties. nih.govthegoodscentscompany.comfemaflavor.org

The following table provides a summary of the key properties of Ethyl 2-methyl-3,4-pentadienoate:

PropertyValue
Molecular Formula C₈H₁₂O₂ cymitquimica.comfda.gov
Molecular Weight 140.18 g/mol cymitquimica.comfda.gov
CAS Number 60523-21-9 cymitquimica.com
Appearance Colorless to pale yellow liquid cymitquimica.com
Odor Fruity cymitquimica.com

Detailed Research Findings

The synthetic utility of ethyl 2-methyl-3,4-pentadienoate and related allenic esters is highlighted in their participation in various cycloaddition reactions. These reactions are fundamental in organic synthesis for the construction of cyclic systems with high degrees of stereocontrol.

Studies have shown that allenes can participate in [4+2], [3+2], and [2+2] cycloadditions. mdpi.comescholarship.org In the context of ethyl 2-methyl-3,4-pentadienoate, the allenic moiety can act as the dienophile in Diels-Alder reactions, reacting with a diene to form a six-membered ring. The presence of the ester group can influence the regioselectivity of this reaction. For instance, in the Diels-Alder reaction of an ester-substituted allene (B1206475) with furan, the cycloaddition occurs on the olefin proximal to the ester substituent. escholarship.org

Furthermore, research into the cycloaddition reactions of allenes has expanded to include metal-catalyzed processes. mdpi.comrsc.org These catalytic systems can control the chemoselectivity and stereoselectivity of the reaction, leading to the formation of specific isomers. For example, rhodium and nickel catalysts have been shown to be effective in intramolecular [4+2] cycloadditions of allene-dienes. rsc.org Gold catalysts have also been employed in the rearrangement and cycloaddition of propargyl esters to form allenyl acetate (B1210297) intermediates in situ, which then undergo cycloaddition. rsc.org

The table below summarizes some research findings related to the reactivity of allenic esters in cycloaddition reactions:

Research AreaKey Finding
Diels-Alder Reactions Ester-substituted allenes exhibit regioselectivity in cycloadditions, with the reaction favoring the double bond closer to the ester group. escholarship.org
[3+2] Cycloadditions Heterocyclic allenes can undergo [3+2] cycloadditions with trapping agents like nitrile oxides to form isoxazolines. escholarship.org
[2+2] Cycloadditions The reaction of heterocyclic allenes with olefins can proceed smoothly to deliver cyclobutane (B1203170) derivatives as single isomers. escholarship.org
Catalytic Cycloadditions Transition metals like Rh, Ni, and Au can catalyze various cycloaddition reactions of allenes, influencing chemo- and stereoselectivity. rsc.org
Synthesis of Heterocycles Cycloaddition reactions of allenic compounds are a valuable tool for the preparation of indole, pyridine, furan, and other cyclic compounds. magtech.com.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1654997 3,4-Pentadienoic acid, ethyl ester CAS No. 30332-99-1

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h5H,1,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGBLIPKTCJGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448677
Record name 3,4-Pentadienoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30332-99-1
Record name 3,4-Pentadienoic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3,4 Pentadienoate and Its Derivatives

Allenic Ester Formation Strategies

The construction of the allenic ester framework is a key challenge in the synthesis of ethyl 3,4-pentadienoate. Two principal strategies have emerged as reliable methods for this transformation: the reaction of copper enolates with propargylic systems and the orthoester Claisen rearrangement.

Copper Enolate-Mediated Reactions with Propargylic Systems

A highly effective method for the preparation of ethyl 3,4-pentadienoate involves the reaction of a copper enolate with a suitable propargylic electrophile. Specifically, the copper enolate of ethyl acetate (B1210297), generated by treating the corresponding lithium enolate with cuprous iodide, reacts cleanly with propargyl bromide in an SN2' fashion to afford the desired β-allenic ester. acs.org This reaction pathway is distinct from that observed with the lithium enolate alone, which yields the β-acetylenic ester, ethyl 4-pentynoate, via a direct SN2 displacement. acs.org

The use of copper is crucial for directing the reaction towards the allenic product. This method can be extended to synthesize higher homologues of β-allenic esters by reacting copper enolates with propargylic methanesulfonates bearing alkyl groups at the propargylic position. acs.org Notably, the copper can be used in catalytic amounts, with as little as 0.2 equivalents being sufficient for the reaction to proceed satisfactorily. acs.org

Table 1: Copper Enolate-Mediated Synthesis of Ethyl 3,4-Pentadienoate and Derivatives

Enolate PrecursorPropargylic SystemProductYieldReference
Lithium enolate of ethyl acetate + CuIPropargyl bromideEthyl 3,4-pentadienoateGood acs.org
Lithium enolate of methyl propionate + CuIPropargyl bromideMethyl 3,4-pentadienoateLower acs.org
Copper enolatePropargylic methanesulfonatesHigher homologues of β-allenic estersEfficient acs.org

Orthoester Claisen Rearrangement Approaches

The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, provides another powerful route to β-allenic esters. scispace.comorgsyn.orgjk-sci.com This nih.govnih.gov-sigmatropic rearrangement involves the reaction of a propargyl alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. scispace.comnih.gov The reaction proceeds by heating the mixture, which leads to the formation of a ketene acetal intermediate that subsequently rearranges to form the γ,δ-unsaturated ester, which in the case of a propargylic substrate is an allenic ester. jk-sci.comnih.gov

This methodology is robust and tolerates a range of substitution patterns on the propargyl alcohol, making it a versatile tool for the synthesis of various substituted ethyl 3,4-pentadienoates. scispace.comorgsyn.org The removal of the ethanol byproduct by distillation drives the reaction towards completion. scispace.com The resulting allenic esters are generally more stable than the corresponding allenic aldehydes, which translates to higher product yields. scispace.com

Stereoselective and Regioselective Preparations

The control of stereochemistry is a critical aspect of modern organic synthesis. In the context of allenes, which can exhibit axial chirality, the development of stereoselective methods for the preparation of compounds like ethyl 3,4-pentadienoate is of significant interest.

Control of Diastereoselectivity and Enantioselectivity in Allene (B1206475) Synthesis

Achieving stereocontrol in the synthesis of allenes is a challenging yet crucial endeavor. While specific studies on the enantioselective synthesis of ethyl 3,4-pentadienoate are not extensively detailed in the provided context, the principles of stereoselective allene synthesis are well-established through other examples. For instance, stereoselective propargyl Claisen rearrangements have been developed using chiral ynamides, leading to highly enantioenriched allenylsilanes. scispace.com This demonstrates that the nih.govnih.gov-sigmatropic rearrangement pathway can be influenced by chiral auxiliaries or catalysts to induce facial selectivity in the formation of the new stereocenter. Such strategies could potentially be adapted to the synthesis of chiral ethyl 3,4-pentadienoate derivatives.

Phosphine-Mediated Olefination in Allenoate Synthesis

Phosphine-mediated reactions have emerged as a powerful tool in organic synthesis. While a direct phosphine-mediated olefination for the synthesis of ethyl 3,4-pentadienoate is not explicitly described, related transformations highlight the potential of this approach. A notable example is the PBu3-mediated vinylogous Wittig reaction between α-methyl allenoates and various aldehydes. acs.org This reaction proceeds with high stereoselectivity and provides a practical route to functionalized dienes. The proposed mechanism involves a water/phosphine-coassisted allylic phosphorus ylide 1,3-rearrangement, which is a departure from previously suggested mechanisms. acs.org

The study of phosphine catalysis on allenoates, such as ethyl 2,3-butadienoate, has shown that the reaction pathway can be controlled by the choice of catalyst and reaction conditions. nih.gov Nucleophilic addition of a phosphine to the allenoate generates a resonance-stabilized phosphonium dienolate intermediate, which can then react with electrophiles at either the α or γ position. nih.gov This reactivity forms the basis for various annulation and cycloaddition reactions. nih.govnih.gov

Derivatization and Functionalization Strategies for Substituted Ethyl 3,4-Pentadienoates

Ethyl 3,4-pentadienoate and its derivatives are versatile intermediates that can be further elaborated into more complex molecular architectures. Their functional handles—the ester and the allene—provide multiple sites for chemical modification.

The allene moiety can undergo various transformations. For instance, propargyl alcohols, the precursors to allenic esters via the Johnson-Claisen rearrangement, can be subjected to electrophilic halogenation to produce α-haloenones and β-haloenones. nih.gov This suggests that the allene group in ethyl 3,4-pentadienoate could potentially undergo similar addition reactions.

Furthermore, allenoates are known to participate in cycloaddition reactions. For example, phosphine-catalyzed [3+2] annulations of allenoates with aldehydes provide a pathway to 2-arylidenetetrahydrofurans. nih.gov This type of reactivity allows for the construction of heterocyclic systems from the allenic ester scaffold. The ability to undergo such transformations makes substituted ethyl 3,4-pentadienoates valuable precursors for the synthesis of diverse and complex target molecules.

Reaction Mechanisms and Reactivity of Ethyl 3,4 Pentadienoate Systems

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. Ethyl 3,4-pentadienoate readily participates in these reactions, acting as the 4π component in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, a conjugated diene reacts with a dienophile, which is typically an alkene or alkyne with electron-withdrawing groups. Ethyl 3,4-pentadienoate can function as the diene component, reacting with various dienophiles to yield cyclohexene (B86901) derivatives. The reaction is a concerted process, meaning all bond-forming and bond-breaking steps occur simultaneously in a single transition state. youtube.com The presence of the electron-withdrawing ester group on the diene can influence the regioselectivity and stereoselectivity of the reaction.

Intermolecular Cyclizations with 1,3-Dipoles

Ethyl 3,4-pentadienoate also undergoes intermolecular [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. scispace.com This type of reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for synthesizing a wide variety of heterocyclic compounds. researchgate.netwikipedia.org 1,3-Dipoles are molecules that can be represented as having a positive and a negative charge separated by three atoms. Examples of 1,3-dipoles that react with ethyl 3,4-pentadienoate include nitrile oxides, azomethine ylides, and nitrones. researchgate.netucl.ac.uk The regioselectivity of these cycloadditions is governed by the electronic properties of both the 1,3-dipole and the dipolarophile (in this case, ethyl 3,4-pentadienoate). wikipedia.org The reaction often proceeds with high stereoselectivity, providing a direct route to stereochemically defined heterocyclic structures. ucl.ac.uk

Nucleophilic Additions to the Dienyl System

The conjugated system of ethyl 3,4-pentadienoate is susceptible to nucleophilic attack. The regioselectivity and stereoselectivity of these additions are influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the inherent electronic and steric properties of the pentadienoate system.

"Syn Effect" and Stereochemical Control in Nucleophilic Additions to Pentadienoates

A notable feature in nucleophilic additions to certain pentadienoate systems is the "syn effect," which describes the preferential formation of the thermodynamically less stable Z-isomer. oup.comoup.com This effect has been observed in the addition of amines to ethyl (E)-2,4-pentadienoate, where high Z-selectivity is achieved, particularly in polar, less bulky ether solvents. oup.com The "syn effect" is rationalized by a combination of n/σ→π* interaction and/or 6π-electron homoaromaticity in the transition state. oup.com This stereochemical control provides a method for the selective synthesis of Z-allylic compounds, which can be challenging to obtain through other synthetic routes.

The stereochemical outcome of nucleophilic additions is also influenced by the existing stereocenters in the molecule. For instance, nucleophilic attack on a chiral aldehyde can lead to the formation of diastereomers, and the ratio of these diastereomers is dependent on the facial selectivity of the attack. saskoer.cadiva-portal.org

Regioselectivity and Stereoselectivity in Michael Additions

The Michael addition, or 1,4-conjugate addition, is a common reaction of α,β-unsaturated carbonyl compounds. In the case of ethyl 3,4-pentadienoate, nucleophiles can add to the β-carbon (C4) in a 1,4-addition fashion. However, the regioselectivity can be influenced by the presence of substituents and the reaction conditions. researchgate.netfiu.edu Theoretical calculations have shown that the presence of strong electron-withdrawing groups can favor α-addition. fiu.edu

The regioselectivity of Michael additions to asymmetric divinylic compounds has been studied, revealing that nucleophiles preferentially attack the more activated acrylic unit. rsc.orgcsic.es The stereoselectivity of Michael additions is also a critical aspect, often leading to the formation of new stereocenters. The approach of the nucleophile to the planar enoate system can occur from either face, potentially leading to a mixture of stereoisomers. masterorganicchemistry.com

The following table summarizes the regioselectivity of Michael additions of various nucleophiles to ethyl 3,4-pentadienoate under different conditions.

NucleophileSolventCatalystMajor ProductReference
DiethylamineTetrahydrofuranAcetic acidEthyl 5-(diethylamino)-3-pentenoate oup.com
DibutylamineChloroformAcetic acidEthyl 5-(dibutylamino)-3-pentenoate csic.es

Rearrangement Pathways of Pentadienoate Structures

Pentadienoate structures can undergo various rearrangement reactions, often catalyzed by acids, bases, or transition metals. These rearrangements can lead to the formation of constitutional isomers with different substitution patterns or stereochemistries. While specific rearrangement pathways for ethyl 3,4-pentadienoate are not extensively detailed in the provided search results, general principles of rearrangements in related systems can be applied. For example, allene-containing compounds can undergo prototropic rearrangements to form conjugated dienes or acetylenic compounds. The presence of the ester functionality can also facilitate rearrangements such as the Claisen rearrangement if an appropriate allyl vinyl ether intermediate can be formed. Further research would be needed to delineate the specific rearrangement pathways available to ethyl 3,4-pentadienoate.

Reconjugation to 2,4-Dienoates

The allene (B1206475) system in ethyl 3,4-pentadienoate is kinetically stable but can undergo reconjugation to form the thermodynamically more stable ethyl 2,4-pentadienoate. This isomerization involves the shifting of a double bond to create a conjugated diene system, which benefits from the stabilizing effect of overlapping p-orbitals across four contiguous carbon atoms.

Isomerization and Equilibrium Studies of Diene Isomers

The isomerization of ethyl 3,4-pentadienoate to its conjugated 2,4-diene isomers represents a shift towards a lower energy state. The equilibrium between the 1,2-diene (allene) and the 1,3-diene (conjugated diene) lies heavily towards the conjugated isomer. The primary driving force is the enhanced thermodynamic stability afforded by the delocalization of π-electrons across the conjugated system.

Studies on related allenic ester systems have shown that this isomerization can also be catalyzed by transition metals. For instance, gold(I) catalysts have been shown to efficiently promote the rearrangement of allenyl carbinol esters to functionalized 1,3-butadien-2-ol esters. nih.gov This occurs via a 1,3-shift of an ester group onto a gold-activated allene. nih.gov Similarly, silver nitrate (B79036) (AgNO₃) has been used to catalyze the cyclization of allenic acids to butenolides, a process that proceeds through the activated allene moiety. studysmarter.co.uk These examples underscore that the allene can be readily converted to a more stable conjugated diene or a related reactive intermediate under either basic or catalytic conditions, with the equilibrium favoring the conjugated product.

Transition Metal-Catalyzed Transformations

The reactivity of the allene in ethyl 3,4-pentadienoate and its derivatives can be harnessed and directed with high selectivity using transition metal catalysts. Palladium, gold, and copper complexes, in particular, enable a diverse array of transformations, including cross-coupling, domino reactions, and cyclizations.

Palladium-Catalyzed Reactions, including Cross-Coupling and Domino Reactions

Palladium catalysts are highly effective for a variety of transformations involving allenes. An efficient synthetic method has been developed for preparing ethyl 2-aryl-2,3-alkadienoates through the palladium-catalyzed selective allenyl cross-coupling of aryl iodides with organoindium reagents. youtube.com These organoindium species are generated in situ from indium and an ethyl 4-bromo-2-alkynoate, which then couple with the aryl iodide in the presence of a palladium catalyst to form the allene. youtube.com

Palladium catalysis also enables powerful domino reactions, where multiple bond-forming events occur in a single operation. thegoodscentscompany.comyoutube.com For instance, palladium-catalyzed intramolecular direct arylation has been used to synthesize complex heterocyclic systems. thegoodscentscompany.com While not involving ethyl 3,4-pentadienoate directly, these reactions demonstrate the capability of palladium catalysts to activate C-H bonds and form C-C bonds in complex settings, a principle applicable to functionalized allenes.

Table 1: Palladium-Catalyzed Synthesis of an Ethyl 2-Aryl-2,3-alkadienoate

Reactant 1Reactant 2CatalystSolventProductYieldReference
IodobenzeneEthyl 4-bromo-2-butynoate / IndiumPd(dppf)Cl₂THFEthyl 2-phenyl-2,3-butadienoate85% youtube.com

Gold-Catalyzed Reactions

Gold catalysts, known for their strong carbophilic (π-philic) nature, are particularly effective at activating the C-C double bonds of allenes for nucleophilic attack and cyclization reactions. masterorganicchemistry.comyoutube.com A prominent example is the gold-catalyzed cyclization of ethyl 2-aryl-2,3-alkadienoates (prepared via the palladium-catalyzed method mentioned above) into α-aryl γ-butenolides. youtube.com

The reaction is typically catalyzed by a gold salt such as AuCl₃ in the presence of a silver co-catalyst like AgOTf. youtube.com The gold catalyst activates the allene system, facilitating an intramolecular attack by the ester's carbonyl oxygen onto one of the double bonds. This cyclization proceeds efficiently to yield highly functionalized γ-butenolide structures, which are important motifs in many natural products. youtube.com The reaction demonstrates high yields and can be applied to a variety of substituted aryl allenoates.

Table 2: Gold-Catalyzed Cyclization of Ethyl 2-Aryl-2,3-alkadienoates

SubstrateCatalystCo-catalystSolventProductYieldReference
Ethyl 2-phenyl-2,3-butadienoateAuCl₃ (5 mol%)AgOTf (15 mol%)Dichloroethaneα-Phenyl-γ-methyl-γ-butenolide91%
Ethyl 2-(4-methoxyphenyl)-2,3-butadienoateAuCl₃ (5 mol%)AgOTf (15 mol%)Dichloroethaneα-(4-Methoxyphenyl)-γ-methyl-γ-butenolide89%
Ethyl 2-(4-chlorophenyl)-2,3-butadienoateAuCl₃ (5 mol%)AgOTf (15 mol%)Dichloroethaneα-(4-Chlorophenyl)-γ-methyl-γ-butenolide90%

Copper-Catalyzed Reactions

Copper catalysts offer a complementary approach for the functionalization of allenes and allenic esters, often proceeding through radical pathways or via allyl copper intermediates. Copper-catalyzed reactions enable the introduction of various functional groups with high selectivity. For example, copper catalysis has been used for the enantioselective radical cyanation of allenic C(sp²)-H bonds, providing access to axially chiral allenyl nitriles. chemistrysteps.com

Furthermore, copper catalysts are effective in three-component reactions. A notable example is the reaction of 1,3-enynes, cyclobutanone (B123998) oxime esters, and a cyanide source (TMSCN) to generate 1,7-double-functionalized allenes. studysmarter.co.uk These reactions proceed under mild conditions and tolerate a broad range of functional groups. studysmarter.co.uk The direct functionalization of allenic esters themselves has also been achieved, such as in the copper-catalyzed enantioselective alkylative aldol (B89426) reactions, which couple allenic esters with ketones and dialkyl zinc reagents to form δ-lactones. These methods highlight the power of copper catalysis to construct complex and highly functionalized molecules from allene precursors.

Table 3: Representative Copper-Catalyzed Reaction of an Allene System

Reaction TypeSubstrate SystemCatalyst SystemKey TransformationProduct ClassReference
Radical CyanationRacemic AllenesCu(I) / Chiral LigandAsymmetric C(sp²)-H cyanationChiral Allenyl Nitriles chemistrysteps.com
Three-Component Reaction1,3-EnynesCu(I)1,4-addition of cyanoalkyl radicalFunctionalized Allenes studysmarter.co.uk
Alkylative Aldol ReactionAllenic EstersCu-DIFLUORPHOSCoupling with ketones & R₂Znδ-Lactones

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3,4-pentadienoic acid, ethyl ester. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 3,4-pentadienoate exhibits characteristic signals that correspond to the different types of protons in the molecule. The ethyl group protons typically appear as a quartet and a triplet. The protons of the allenic group and the methylene (B1212753) group adjacent to the carbonyl group show more complex splitting patterns due to coupling with each other, providing key structural information.

¹H NMR Data for Ethyl 3,4-pentadienoate
Assignment Chemical Shift (ppm)
-CH₃ (ethyl)~1.2
-OCH₂- (ethyl)~4.1
-CH₂-C=O~3.0
C=C=CH₂~4.8-5.0
CH=C=C~5.2-5.4
¹³C NMR Data for Ethyl 3,4-pentadienoate
Assignment Chemical Shift (ppm)
-CH₃ (ethyl)~14
-OCH₂- (ethyl)~60
-CH₂-C=O~35
C=C=CH₂~75
CH=C=C~90
C=C=C~210
C=O~170

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of ethyl 3,4-pentadienoate and to study its fragmentation pattern, which aids in structural confirmation. The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (126.15 g/mol ). chemspider.commolbase.com The fragmentation pattern is characterized by the loss of specific fragments, such as the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃), leading to prominent fragment ions. chemguide.co.uk

Key Fragment Ions in the Mass Spectrum of Ethyl 3,4-pentadienoate
m/z Possible Fragment
126[M]⁺
97[M - C₂H₅]⁺
81[M - OC₂H₅]⁺
53[C₄H₅]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govepa.gov It is an essential tool for the analysis of ethyl 3,4-pentadienoate.

GC is used to separate the compound from any impurities or byproducts in a given sample. The retention time of the compound is a characteristic property under specific GC conditions. As the separated compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be compared to a library of known spectra for positive identification. This technique is also highly effective for assessing the purity of the compound, with the area of the GC peak being proportional to the amount of the compound present.

Chromatographic Methods (HPLC, TLC) for Separation and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable chromatographic techniques for the analysis of ethyl 3,4-pentadienoate. rsc.orgbldpharm.com

HPLC: HPLC can be used for both the purification and the quantitative analysis of the compound. By selecting an appropriate stationary phase (e.g., a C18 column) and a suitable mobile phase, ethyl 3,4-pentadienoate can be effectively separated from other components in a mixture. A UV detector is often used for detection, as the ester and allene (B1206475) functional groups exhibit some UV absorbance.

TLC: TLC is a simple, rapid, and inexpensive technique that is particularly useful for monitoring the progress of reactions that synthesize or involve ethyl 3,4-pentadienoate. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often with the aid of a UV lamp or a staining agent. The retention factor (Rf) value of the compound is a characteristic property in a given TLC system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl 3,4-pentadienoate displays characteristic absorption bands that confirm its structure. hmdb.caorgchemboulder.com

A strong absorption band is observed in the region of 1730-1715 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ester. orgchemboulder.com Another key feature is the absorption band for the allenic C=C=C stretching, which typically appears around 1950 cm⁻¹. The C-O stretching vibrations of the ester group are also present in the fingerprint region, typically between 1300 and 1000 cm⁻¹. orgchemboulder.com

Characteristic IR Absorption Bands for Ethyl 3,4-pentadienoate
Functional Group Wavenumber (cm⁻¹)
C=O (ester)1730-1715
C=C=C (allene)~1950
C-O (ester)1300-1000
C-H (sp², allene)~3050
C-H (sp³)~2980-2850

Chiral Separation Techniques for Enantiomeric and Diastereomeric Resolution

Ethyl 3,4-pentadienoate possesses a chiral center at the C2 position in its substituted derivatives, such as ethyl 2-methyl-3,4-pentadienoate. nih.gov This means that it can exist as a pair of enantiomers. Chiral separation techniques are therefore crucial for resolving these enantiomers.

Chiral High-Performance Liquid Chromatography (chiral HPLC) and Chiral Gas Chromatography (chiral GC) are the most common methods for this purpose. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ability to isolate and characterize individual enantiomers is important as they may exhibit different biological activities.

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of ethyl 3,4-pentadienoate with a high degree of confidence. rsc.org By measuring the mass with high precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. This data is invaluable for confirming the molecular formula of the compound as C₇H₁₀O₂ and for ruling out other potential structures. chemspider.com

Applications in Complex Organic Synthesis and Material Science

Building Blocks for Pharmaceutical and Agrochemical Precursors

The distinct chemical architecture of ethyl 3,4-pentadienoate makes it a valuable starting material for the synthesis of precursors for pharmaceuticals and agrochemicals. While specific, commercially available drugs or pesticides directly synthesized from this allenic ester are not widely documented in publicly available literature, its structural motifs are found in various biologically active molecules. The allene (B1206475) group can be strategically transformed into other functional groups, providing a pathway to more complex molecular scaffolds.

Allenic compounds, in general, are recognized for their potential in agrochemical development. researchgate.netnih.gov The introduction of an allene moiety can influence the biological activity of a molecule, a principle that is explored in the design of new pesticides. nih.gov For instance, certain long-chain molecules with specific functional groups have demonstrated efficacy as fungicides, insecticides, and herbicides. nih.gov The reactivity of the allene in ethyl 3,4-pentadienoate allows for its incorporation into larger structures that may exhibit desired agrochemical properties.

The synthesis of pharmaceutical intermediates often relies on versatile building blocks that can undergo a variety of chemical reactions. evonik.com Allenic esters, including ethyl 3,4-pentadienoate, can serve this purpose. Their ability to participate in cycloaddition and nucleophilic addition reactions opens up avenues for constructing complex molecular frameworks that are central to many pharmaceutical compounds. thieme-connect.comnih.gov

Synthesis of Bioactive Compounds and Natural Product Analogs

The allene functional group is present in a number of natural products that exhibit interesting biological activities. acs.org This has inspired chemists to utilize allenic compounds like ethyl 3,4-pentadienoate in the synthesis of natural product analogs. The goal of such endeavors is often to create molecules with improved or modified biological activities. thieme-connect.com

The synthesis of allenic acids and esters has been a subject of considerable research, with these compounds being recognized as important building blocks for the total synthesis of biologically active molecules. thieme-connect.com For example, allenic esters can be converted into butenolides, a class of compounds with diverse biological activities. nih.gov While a direct conversion of ethyl 3,4-pentadienoate to a specific bioactive butenolide is not explicitly detailed in the reviewed literature, the general synthetic routes are well-established for similar allenic esters. nih.gov

Furthermore, the development of synthetic strategies for creating libraries of structurally diverse molecules, a field known as diversity-oriented synthesis, can benefit from the reactivity of building blocks like ethyl 3,4-pentadienoate. The ability of the allene to undergo various transformations allows for the generation of a wide range of molecular scaffolds from a single starting material, increasing the chances of discovering new bioactive compounds.

Preparation of Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. Ethyl 3,4-pentadienoate serves as a valuable precursor for the synthesis of various heterocyclic systems due to the reactivity of its allenic moiety.

One of the key reaction types that ethyl 3,4-pentadienoate and other allenic esters can undergo is cycloaddition. thieme-connect.com These reactions, where two or more molecules combine to form a cyclic adduct, are powerful tools for constructing ring systems. For instance, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations can furnish cyclohepta[b]indoles, which are core structures in many bioactive natural products. nih.govuchicago.edu While not a direct reaction of ethyl 3,4-pentadienoate, this illustrates the potential of allene-like reactivity in forming complex heterocyclic frameworks.

More directly, allenic esters have been shown to be precursors to azirenes, three-membered heterocyclic compounds, through reactions involving the addition of azides. acs.org Additionally, domino reactions catalyzed by phosphines have been developed to synthesize chroman derivatives from allenic esters, showcasing another pathway to valuable heterocyclic structures. acs.org Although the specific substrate in this reported domino reaction was ethyl 2,3-pentadienoate, the principle of utilizing the reactivity of an allenic ester to construct a heterocycle is clearly demonstrated.

The following table summarizes some of the heterocyclic systems that can be potentially synthesized from or are related to the reactivity of allenic esters:

Heterocyclic SystemSynthetic Approach (General for Allenic Esters)Potential Application
ButenolidesCyclization of allenic acids derived from estersBioactive compounds
AzirenesAddition of azides to the alleneSynthetic intermediates
ChromansPhosphine-catalyzed domino reactionsBiologically active scaffolds
Cyclohepta[b]indoles(4+3) Cycloaddition reactionsNatural product synthesis

Role in Polyfunctional Acid and Derivative Synthesis

Ethyl 3,4-pentadienoate can be a starting point for the synthesis of various polyfunctional acids and their derivatives. The ester group can be hydrolyzed to the corresponding carboxylic acid, and the allenic moiety can be subjected to a variety of chemical transformations to introduce additional functional groups.

The synthesis of allenic acids from their corresponding esters is a well-established chemical transformation. nih.gov These allenic acids can then serve as building blocks for more complex molecules. For instance, the reaction of allenic acids can lead to the formation of lactones, which are cyclic esters.

Furthermore, the reactivity of the allene itself allows for the introduction of other functional groups. For example, oxidation reactions can cleave the double bonds to form carboxylic acids or other oxygen-containing functionalities. Addition reactions across the double bonds can introduce halogens, hydroxyl groups, or other substituents, leading to a wide range of polyfunctionalized molecules. While specific research detailing these transformations for ethyl 3,4-pentadienoate is not abundant, the general reactivity patterns of allenes are well-understood and applicable.

Contributions to Advanced Polymer Chemistry

The presence of two double bonds in ethyl 3,4-pentadienoate makes it a potential monomer for polymerization reactions, leading to the formation of advanced polymers with unique properties. The polymerization of allenes has been an area of active research, with various transition metal catalysts being employed to control the polymerization process. nih.govrsc.org

Polymers derived from allenic monomers can exhibit interesting structural features. For example, the polymerization of arylallenes has been shown to produce high molecular weight polymers with a 2,3-substituted pattern. nih.gov While the polymerization of ethyl 3,4-pentadienoate itself is not extensively documented, the general principles of allene polymerization suggest that it could lead to polymers with a unique backbone structure and pendant ester groups.

These pendant ester groups could be further modified through post-polymerization modification, a technique used to introduce a wide range of functionalities onto a polymer chain. mdpi.com This could allow for the tailoring of the polymer's properties for specific applications, such as in the development of functional materials or for biomedical applications. The field of polymers from activated esters is a rapidly developing area, and the principles could be applied to polymers derived from ethyl 3,4-pentadienoate. mdpi.com

The following table provides a hypothetical overview of the potential polymerization of ethyl 3,4-pentadienoate and the characteristics of the resulting polymer:

MonomerPolymerization MethodPotential Polymer StructurePotential Properties and Applications
Ethyl 3,4-pentadienoateTransition Metal CatalysisPoly(ethyl 3,4-pentadienoate) with a 1,2- or 2,3-linked backbone and pendant ester groupsFunctional material precursor, potential for post-polymerization modification for biomedical applications

Theoretical and Computational Investigations of Ethyl 3,4 Pentadienoate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of ethyl 3,4-pentadienoate. Methods like Density Functional Theory (DFT) are employed to model the molecule's electron distribution, which governs its stability and reactivity.

Key aspects of its electronic structure that can be investigated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For ethyl 3,4-pentadienoate, the HOMO is likely associated with the π-system of the allene (B1206475) group, making it susceptible to electrophilic attack. The LUMO would be centered on the electron-deficient carbons of the ester and allene moieties, indicating sites for nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. It would likely show negative potential (red) around the oxygen atoms of the carbonyl group and a more positive potential (blue) near the hydrogens and the central carbon of the allene.

Reactivity Indices: Conceptual DFT provides reactivity indices like Fukui functions, which can quantify the susceptibility of different atomic sites to nucleophilic, electrophilic, or radical attack, thereby predicting the most probable sites of reaction. researchgate.net

A hypothetical table of calculated electronic properties for ethyl 3,4-pentadienoate is presented below.

PropertyPredicted Value / LocationSignificance
HOMO Energy~ -7.5 eVIndicates the energy of the most available electrons for donation in a reaction.
LUMO Energy~ +1.2 eVRepresents the energy of the lowest energy orbital to accept electrons.
HOMO-LUMO Gap~ 8.7 eVA larger gap suggests higher kinetic stability.
Location of HOMOPrimarily on the C3=C4 double bond of the allene.Predicts this site is most susceptible to electrophilic attack.
Location of LUMODistributed across the carbonyl carbon and the C4 atom.Predicts these sites are most susceptible to nucleophilic attack.
Most Negative ESPCarbonyl OxygenSite for interaction with electrophiles and hydrogen bond donors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving ethyl 3,4-pentadienoate. By calculating the energies of reactants, transition states, intermediates, and products, the most favorable reaction pathways can be identified. researchgate.net

For instance, in a [3+2] cycloaddition reaction, computational studies can:

Identify Transition States (TS): Locate the geometry and energy of the transition state for each possible reaction pathway. A lower activation energy, which is the energy difference between the reactants and the transition state, indicates a kinetically favored pathway.

Distinguish Between Mechanisms: Ascertain whether a reaction proceeds through a concerted (one-step) or a stepwise mechanism by searching for stable intermediates along the reaction coordinate. Theoretical studies on similar cycloaddition reactions have successfully used these methods to rationalize the observed mechanisms. researchgate.net

Prediction of Regio- and Stereoselectivity

When a molecule has multiple reactive sites or can form multiple stereoisomers, computational chemistry can predict the likely outcome. For ethyl 3,4-pentadienoate, this is crucial for reactions like additions to the allene.

Regioselectivity: In an addition reaction to the C3=C4 double bond versus the C4=C5 double bond, calculations can determine which pathway is more favorable. This is often achieved by comparing the activation energies of the transition states leading to the different regioisomers. researchgate.net The analysis of local reactivity indices derived from DFT can also correctly predict experimental trends in regioselectivity. researchgate.net

Stereoselectivity: If a reaction creates a new chiral center, as would happen in many additions to this molecule, computational models can predict which stereoisomer (e.g., R or S) will be the major product. This is done by comparing the energies of the diastereomeric transition states. Electronic and steric effects are key factors that influence the stereoselectivity of such reactions. researchgate.net

The table below illustrates how computational data could predict the outcome of a hypothetical hydroboration-oxidation reaction.

Reaction PathwayTransition State Energy (kcal/mol)Predicted Product RatioSelectivity
Attack at C318.55%Minor
Attack at C514.295%Major
syn-Addition14.298%Major
anti-Addition19.82%Minor

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations focus on static electronic properties, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. mdpi.com This provides insight into the conformational flexibility and dynamic behavior of ethyl 3,4-pentadienoate.

Conformational analysis is the study of the energetics between different spatial arrangements (rotamers) of a molecule, which arise from rotation around single bonds. lumenlearning.comchemistrysteps.com For ethyl 3,4-pentadienoate, key rotations would occur around the C2-C3 and C-O single bonds.

Dihedral Angle Scanning: By systematically rotating around a specific bond and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the energy barriers between different conformations and identifies the most stable (lowest energy) conformers. chemistrysteps.com

Steric and Torsional Strain: The relative energies of conformers are determined by factors like torsional strain (repulsion between bonding electrons on adjacent atoms) and steric strain (repulsion between bulky groups). chemistrysteps.com For example, the conformation where the ethyl group is eclipsed with the allene moiety would be energetically unfavorable.

Solvent Effects: MD simulations can explicitly include solvent molecules to study how the environment influences the conformational preferences and dynamics of the ester.

The following table outlines the key dihedral angles and the expected conformational preferences for ethyl 3,4-pentadienoate.

Dihedral AngleDescriptionPredicted Stable Conformation(s)Predicted Unstable Conformation(s)
O=C-C2-C3Rotation around the C-C single bondStaggered (anti/gauche)Eclipsed
C-O-C(ethyl)-C(ethyl)Rotation of the ethyl groupStaggeredEclipsed

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Stereocontrol

The synthesis of enantiomerically pure allenes is a formidable challenge in organic chemistry, and 3,4-Pentadienoic acid, ethyl ester is no exception. rsc.org The axial chirality of allenes necessitates precise control over the spatial arrangement of substituents. numberanalytics.com Future research will likely focus on the design and application of novel catalytic systems to achieve high levels of stereocontrol in the synthesis of this compound.

Chiral Phosphoric Acid (CPA) Catalysis: Organocatalysis, particularly using chiral phosphoric acids (CPAs), has emerged as a powerful tool for the asymmetric synthesis of complex chiral molecules, including allenes. acs.orgrsc.org CPAs can facilitate the enantioselective synthesis of tetrasubstituted allenes with high yields and enantioselectivities. acs.orgnih.gov Future investigations could explore the application of various CPA catalysts for the stereoselective synthesis of this compound derivatives. This could involve the reaction of suitable propargylic alcohols with nucleophiles in the presence of a chiral CPA, aiming to control the formation of the allene (B1206475) backbone with high enantiomeric excess. acs.orgnih.gov

Catalyst TypePotential Application for Ethyl 3,4-PentadienoateExpected Outcome
Chiral Phosphoric Acids (CPAs)Asymmetric synthesis from propargylic precursors.High enantioselectivity in the formation of the chiral allene axis. acs.orgnih.gov
Transition Metal Catalysts (e.g., Pd, Cu)Enantioselective 1,4-difunctionalization of 1,3-enynes.Access to highly functionalized and stereodefined allenes. acs.org
Dual Photoredox and Copper CatalysisDecarboxylative 1,4-carbocyanation of 1,3-enynes.Mild reaction conditions and excellent stereochemical control. acs.org

Transition Metal Catalysis: The use of transition metals like palladium and copper in combination with chiral ligands presents another promising avenue. acs.org Research into the enantioselective 1,4-difunctionalization of 1,3-enynes using these catalytic systems could lead to the synthesis of optically active this compound analogues. acs.org A particularly innovative approach involves the combination of photoredox catalysis with transition metal catalysis, which allows for reactions to proceed under mild conditions while maintaining excellent regio- and enantioselectivity. acs.org

Exploration of Enzymatic and Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. magtech.com.cnnih.gov The application of enzymes for the transformation of this compound is a largely unexplored area with significant potential.

Enantioselective Hydrolysis: Lipases and esterases are well-known for their ability to catalyze the enantioselective hydrolysis of esters, a key step in the kinetic resolution of racemates. colab.ws Screening a variety of these enzymes for their activity towards racemic this compound could lead to the development of efficient processes for the production of enantiomerically enriched forms of the corresponding carboxylic acid and the unreacted ester. colab.ws This approach has been successfully applied to other complex esters, achieving high yields and enantiomeric purities on a large scale. colab.ws

Asymmetric Bioreduction: The use of microbial whole cells or isolated enzymes for the asymmetric reduction of ketones is a well-established method for producing chiral alcohols. magtech.com.cn While not directly applicable to the ester itself, this methodology could be employed in synthetic routes leading to chiral precursors of this compound.

Biocatalytic ApproachTarget TransformationPotential Outcome for Ethyl 3,4-Pentadienoate
Enantioselective HydrolysisKinetic resolution of racemic ester.Production of enantiomerically pure acid and ester. colab.ws
Asymmetric BioreductionSynthesis of chiral alcohol precursors.Access to stereodefined building blocks for synthesis. magtech.com.cn

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.gov Its application to the synthesis of this compound could offer significant advantages over traditional batch processes.

The integration of flow chemistry with sustainable practices, such as the use of greener solvents and catalysts, will be a key focus of future research. This approach aligns with the growing demand for environmentally benign chemical processes in both academia and industry. nih.gov

Advanced Material Applications and Functionalization

The presence of reactive double bonds in this compound makes it an interesting monomer for polymerization and a building block for advanced materials. cymitquimica.com

Polymer Synthesis and Functionalization: The ester group in this compound can be activated for post-polymerization modification. nih.gov This would allow for the synthesis of a polymer backbone from the allene monomer, followed by the introduction of various functional groups through reactions with the ester side chains. nih.govresearchgate.net This strategy provides a versatile platform for creating a library of functional polymers with tailored properties. researchgate.net For instance, post-polymerization modification via C-H functionalization is a powerful strategy to introduce new functionalities into polymers. researchgate.netnih.gov

Potential Applications: The resulting functionalized polymers could find applications in diverse fields. For example, polymers with activated ester side chains have been investigated as potential drug carriers. nih.gov The unique structure of the polyallene backbone, combined with the introduced functionalities, could lead to materials with novel optical, electronic, or biological properties.

Addressing Discrepancies in Reported Stereochemical Outcomes

The stereochemical outcome of reactions involving allenes can be complex and sometimes unpredictable. nih.gov Discrepancies in the reported stereochemistry of allene-forming reactions are not uncommon and can arise from various factors, including the specific reaction conditions, the nature of the catalyst and substrates, and the analytical methods used for characterization.

Future research should focus on a systematic investigation of the factors influencing the stereoselectivity of reactions leading to this compound. This could involve:

Mechanistic Studies: Detailed mechanistic investigations, including computational modeling, to understand the transition states and intermediates that determine the stereochemical outcome. nih.gov

Standardized Analytical Protocols: The development and adoption of standardized analytical protocols for the accurate determination of enantiomeric excess and absolute configuration.

Re-evaluation of Published Data: A critical re-evaluation of existing literature data to identify and resolve any inconsistencies.

By addressing these discrepancies, a more reliable and predictable synthetic methodology for accessing stereochemically pure this compound can be established, which is crucial for its potential applications in fields where chirality is a key determinant of function. numberanalytics.com

Q & A

Q. How can 3,4-pentadienoic acid ethyl ester be accurately quantified in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a reliable method for quantification. For instance, in studies analyzing essential oils or fermented products, GC-MS with polar columns (e.g., DB-5MS) can resolve 3,4-pentadienoic acid ethyl ester from other esters, such as octanoic acid ethyl ester or decanoic acid ethyl ester. Retention indices and internal standards (e.g., deuterated analogs) improve accuracy .

Q. What chromatographic methods effectively separate 3,4-pentadienoic acid ethyl ester from structurally similar esters?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a reversed-phase C18 column and UV detection at 210–220 nm is effective. Gradient elution using acetonitrile/water (70:30 to 95:5 over 20 minutes) resolves overlapping peaks. Confirmation via tandem mass spectrometry (LC-MS/MS) further distinguishes isomers .

Advanced Research Questions

Q. How can diastereoselectivity in SmI₂-mediated aldol reactions using 3,4-pentadienoic acid ethyl ester be optimized?

  • Methodological Answer : Asymmetric SmI₂-mediated aldol reactions require precise control of temperature (–78°C), stoichiometry (2 equivalents of SmI₂), and solvent (THF). For example, reacting 3,4-pentadienoic acid ethyl ester with propanal under these conditions yields aldol adducts with diastereoselectivity up to 8.7:1. Chiral ligands (e.g., Evans’ oxazolidinones) may further enhance selectivity .

Q. What mechanistic insights explain the tumor selectivity of 3,4-pentadienoic acid ethyl ester derivatives in anticancer studies?

  • Methodological Answer : Derivatives like (2E,4E)-5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid ethyl ester exhibit tumor selectivity via mitochondrial apoptosis pathways. Computational docking studies (e.g., using AutoDock Vina) reveal high affinity for cancer-specific kinases (e.g., EGFR). In vitro assays (MTT, flow cytometry) validate selectivity indices (TS > 5) compared to non-cancer cells .

Data Contradiction Resolution

Q. How can contradictory findings on the growth-regulatory effects of 3,4-pentadienoic acid ethyl ester in plant tissue culture be resolved?

  • Methodological Answer : Context-dependent effects arise from interactions with auxins (e.g., 2,4-D) and cytokinins (e.g., BA). While 3,4-pentadienoic acid ethyl ester alone inhibits callus growth (e.g., 10⁻⁴ M reduces fresh weight by 40%), synergistic effects occur with 2,4-D (10⁻³ M) in Murashige and Skoog (MS) media. Factorial experimental designs (e.g., 2 × 2 ANOVA) and dose-response curves clarify these interactions .

Analytical Characterization

Q. What nuclear magnetic resonance (NMR) strategies differentiate 3,4-pentadienoic acid ethyl ester isomers?

  • Methodological Answer : ¹H NMR (500 MHz, CDCl₃) identifies trans/cis isomers via coupling constants (J = 15 Hz for trans-2,4-pentadienoic acid ethyl ester). ¹³C NMR distinguishes substituents on the diene system (δ 125–135 ppm for conjugated carbons). 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

Regulatory Compliance

Q. What regulatory considerations apply to synthesizing 3,4-pentadienoic acid ethyl ester derivatives for biomedical research?

  • Methodological Answer : Compliance with Good Laboratory Practices (GLP) requires documentation of purity (>95%, HPLC), stability (accelerated degradation studies at 40°C/75% RH), and safety (LD₅₀ in rodents). For international collaboration, ensure alignment with REACH (EU) and TSCA (US) regulations .

Bioactivity Profiling

Q. How can researchers assess the larvicidal activity of 3,4-pentadienoic acid ethyl ester in natural extracts?

  • Methodological Answer : Bioassay-guided fractionation using column chromatography (silica gel, hexane/ethyl acetate gradient) isolates active fractions. Larvicidal activity against Aedes aegypti is quantified via WHO protocols (LC₅₀ determination). GC-MS confirms the presence of 3,4-pentadienoic acid ethyl ester in bioactive fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.